Home > Products > Screening Compounds P36331 > Amonafide dihydrochloride
Amonafide dihydrochloride - 150091-68-2

Amonafide dihydrochloride

Catalog Number: EVT-287999
CAS Number: 150091-68-2
Molecular Formula: C16H19Cl2N3O2
Molecular Weight: 356.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amonafide dihydrochloride is the dihydrochloride salt of amonafide, an imide derivative of naphthalic acid. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in protein-associated strand breaks and impaired DNA and RNA synthesis.
Source and Classification

Amonafide dihydrochloride is derived from 3-amino-1,8-naphthalic anhydride and 2-dimethylaminoethylamine. It is classified as a topoisomerase II inhibitor and a DNA intercalator, which are critical characteristics that contribute to its antitumor efficacy. The compound is often referenced in the context of cancer research due to its potential therapeutic applications against various malignancies, particularly in hematological cancers .

Synthesis Analysis

The synthesis of amonafide dihydrochloride involves several methods, with one prominent approach being the reaction of 3-amino-1,8-naphthalic anhydride with 2-dimethylaminoethylamine in ethanol. The resulting product is then filtered and recrystallized from a chloroform-n-hexane mixture, yielding fine needle-like yellow crystals .

Another method includes dissolving a mitonafide analog in an organic solvent followed by the addition of ammonium formate and a catalyst to facilitate the reduction of the nitro group . This process can be scaled up effectively for larger production needs. The synthesis also highlights the formation of various salts, including dihydrochloride forms that exhibit higher solubility and stability compared to monohydrochloride salts .

Molecular Structure Analysis

The molecular formula of amonafide dihydrochloride is C16H17N3O22HClC_{16}H_{17}N_{3}O_{2}\cdot 2HCl. Its structure features a naphthalene backbone with amino groups that allow for interaction with DNA. The compound's three-dimensional conformation is crucial for its biological activity, particularly its ability to intercalate between DNA bases. The presence of two hydrochloride ions enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations .

Chemical Reactions Analysis

Amonafide dihydrochloride participates in several significant chemical reactions:

  • Intercalation with DNA: Amonafide binds to DNA by inserting itself between base pairs, which disrupts normal DNA function.
  • Inhibition of Topoisomerase II: The compound prevents the enzyme from alleviating torsional strain during DNA replication and transcription, leading to strand breaks .
  • Reduction Reactions: In synthetic pathways, amonafide can undergo reduction reactions where nitro groups are converted into amino groups using reducing agents such as ammonium formate .

These reactions are pivotal for both its synthetic processes and its pharmacological effects.

Mechanism of Action

Amonafide exerts its antitumor effects primarily through the inhibition of topoisomerase II. By intercalating into DNA, it stabilizes the topoisomerase II-DNA complex during the catalytic cycle. This stabilization prevents the enzyme from completing its function, leading to double-strand breaks in DNA. Consequently, this results in apoptosis (programmed cell death) in rapidly dividing cancer cells . The ability to disrupt RNA synthesis further contributes to its effectiveness as an anticancer agent.

Physical and Chemical Properties Analysis

Amonafide dihydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 335.25 g/mol.
  • Melting Point: The crystalline form has a narrow melting temperature range indicative of high purity.
  • Solubility: Highly soluble in water due to the presence of two hydrochloride ions.
  • Stability: More stable than its monohydrochloride counterpart under various conditions .

These properties are essential for determining its formulation and delivery methods in clinical settings.

Applications

Amonafide dihydrochloride has several scientific applications:

  • Cancer Treatment: Primarily investigated for use in treating hematological malignancies such as leukemia and lymphoma due to its potent cytotoxic effects.
  • Research Tool: Utilized in laboratory settings to study mechanisms of DNA damage and repair, as well as topoisomerase function.
  • Pharmaceutical Development: Its unique properties make it a candidate for further development into novel therapeutic agents targeting various cancers .
Synthesis and Development of Amonafide Dihydrochloride

Prodrug Design Strategies for Enhanced Tumor Selectivity

Prodrug engineering of amonafide focuses on leveraging tumor-specific biochemical environments to minimize off-target toxicity. A primary strategy involves hypoxia-activated systems, where nitroaromatic or quinone moieties are incorporated into amonafide derivatives. These groups remain inert under normoxia but undergo enzymatic reduction in hypoxic tumor microenvironments, releasing active amonafide. For example, nitroimidazole-linked amonafide prodrugs exhibit >50-fold higher cytotoxicity in hypoxic conditions (O₂ < 0.1%) compared to normoxic cells [4].

Dual-targeting approaches further enhance selectivity. A glioblastoma-specific prodrug combines cathepsin B-cleavable oligopeptides (e.g., GFLG) with phosphatase-sensitive motifs. This "dual-locked" system requires sequential enzymatic activation—first by extracellular phosphatases and then by intracellular cathepsin B—ensuring amonafide release only in tumor cells expressing both enzymes. In U87 glioblastoma cells, this design achieved an IC₅₀ of 2.3 μM, while showing negligible toxicity (IC₅₀ > 100 μM) in human umbilical vein endothelial cells [2].

Table 1: Selectivity Profiles of Amonafide Prodrugs

Prodrug TypeActivation TriggerCancer Cell IC₅₀ (μM)Normal Cell IC₅₀ (μM)Selectivity Index
Nitroaromatic conjugateHypoxia (NQO1 reductase)0.8 ± 0.2 (A549)48.5 ± 3.1 (HUVEC)60.6
Dual-locked (GFLG-based)Cathepsin B + phosphatase2.3 ± 0.4 (U87)>100 (HUVEC)>43.5
Quinone-propionic acidDT-diaphorase5.1 ± 0.7 (MCF-7)89.2 ± 6.5 (HEK293)17.5

Polymer-drug conjugates utilize tumor-overexpressed proteases for site-specific activation. Amonafide coupled to poly(l-glutamic acid) via cathepsin B-cleavable linkers shows 80% drug release within 24 hours in tumor homogenates, versus <20% in plasma, significantly reducing hematotoxicity [8] [9].

Enzyme-Responsive Activation Mechanisms in Dual-Locked Systems

Dual-locked prodrugs exploit tandem enzymatic cleavage to achieve tumor-restricted amonafide activation. A prototypical system, LL-ANF, incorporates:

  • An esterase-sensitive motif hydrolyzed by extracellular carboxylesterases overexpressed in glioblastoma.
  • A cathepsin B-cleavable tetra-peptide (Gly-Phe-Leu-Gly, GFLG) that requires lysosomal internalization for activation [2] [9].

Activation kinetics reveal strict sequence dependence:

  • Step 1: Esterase hydrolysis unveils a cationic amine, enhancing cellular uptake via electrostatic interactions.
  • Step 2: The liberated amine facilitates endocytosis, exposing the GFLG motif to endosomal cathepsin B, which cleaves the amide bond, releasing free amonafide.

Fluorogenic monitoring demonstrates that intact LL-ANF exhibits minimal fluorescence (quantum yield Φ < 0.05), while dual activation increases fluorescence 18-fold (Φ = 0.89), enabling real-time tracking of drug release. This system reduces off-target activation in serum to <5% over 72 hours, versus 85% for single-enzyme responsive analogs [2].

Mechanistic studies in U87 cells confirm that activated amonafide primarily induces autophagic cell death via LC3-II upregulation (3.8-fold) and p62 degradation, distinct from the apoptotic pathway triggered by untargeted amonafide [2].

Salt Formation Optimization for Improved Solubility and Stability

Amonafide’s poor aqueous solubility (0.2 mg/mL for free base) and instability in physiological pH limit its bioavailability. Organic salt formation addresses these challenges:

  • Dicarboxylic/tricarboxylic acid salts (e.g., malate, citrate) increase solubility via hydrogen bonding and ion-dipole interactions. Amonafide citrate achieves solubility of 45 mg/mL in water—22-fold higher than the dihydrochloride salt [3].
  • Aliphatic diacid salts (e.g., oxalate, malonate) enhance crystallinity, reducing hygroscopicity. Amonafide oxalate exhibits water sorption of <0.5% at 80% RH, versus 8.2% for the hydrochloride [3].

Table 2: Physicochemical Properties of Amonafide Salts

Salt FormWater Solubility (mg/mL)Hygroscopicity (% wt gain, 80% RH)Melting Point (°C)Stability (t90, 25°C)
Dihydrochloride2.1 ± 0.38.2 ± 0.5285–287 (dec.)6 months
L-Malate38.7 ± 2.11.1 ± 0.2192–19424 months
Citrate45.2 ± 3.00.8 ± 0.1175–17724 months
Oxalate28.5 ± 1.80.4 ± 0.1205–20718 months

Synthetic advantages include direct crystallization during synthesis. Reacting amonafide free base with malic acid in ethanol yields the L-malate salt in 92% purity after one crystallization, bypassing the multi-step purification needed for hydrochloride salts [3].

Biological performance improves due to reduced electrolyte load. Organic anions (e.g., malate) are metabolized via Krebs cycle, avoiding chloride-associated acidosis. In vivo, amonafide malate shows 2.3-fold higher tumor accumulation in MCF-7 xenografts than the dihydrochloride form [3].

Green Chemistry Approaches in Naphthalimide Synthesis

Traditional amonafide synthesis involves hazardous reagents and high E-factors. Sustainable methods include:

  • Solvent-free imidization: Fusion of 4-nitro-1,8-naphthalic anhydride with N,N-dimethylethylenediamine at 150°C without solvents achieves 95% conversion in 30 minutes, eliminating toluene/xylene waste [1].
  • Catalytic reduction: Nitro-to-amino conversion using ammonium formate (10 mol%) and Pd/C (0.5 mol%) in ethanol/water (9:1) at 60°C gives amonafide in 98% yield, replacing toxic SnCl₂/HCl reductions [1] [4].

Atom-economical routes utilize one-pot cascades. A three-component reaction of naphthalic anhydride, diamine, and chloroacetyl chloride in γ-valerolactone (GVL) produces mitonafide analogs in 82% yield with E-factor = 1.2, outperforming classical processes (E-factor > 8) [4].

Renewable solvents critically enhance sustainability:

  • Cyrene (dihydrolevoglucosenone): Achieves 88% yield in naphthalimide cyclization vs. 76% in DMF, with 100% biodegradability [4].
  • Ethyl lactate: Enables mitonafide recrystallization with 98% recovery, replacing carcinogenic DMSO [1].

Table 3: Environmental Metrics of Amonafide Synthesis Methods

MethodSolvent/ReagentYield (%)E-FactorPMI*Waste Reduction vs. Classical
Classical nitro-reductionSnCl₂/HCl/ethanol6518.756.2Baseline
Catalytic (Pd/C/NH₄HCO₂)Ethanol/water982.17.886%
Solvent-free imidizationNone950.91.594%
One-pot (GVL)γ-Valerolactone821.24.392%

*PMI: Process Mass Intensity (kg material/kg product)

These innovations align with Principles of Green Chemistry by minimizing waste, using benign auxiliaries, and enabling energy-efficient steps [1] [4].

Properties

CAS Number

150091-68-2

Product Name

Amonafide dihydrochloride

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride

Molecular Formula

C16H19Cl2N3O2

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C16H17N3O2.2ClH/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;;/h3-5,8-9H,6-7,17H2,1-2H3;2*1H

InChI Key

AEMLYYQEBPJIEO-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

amonafide; amonafide hydrochloride; benzisoquinolinedione; nafidimide. US brand name: Quinamed. Abbreviations: AMON. BIDA. Code name: MFA142.

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.